4-Isopropyl-2-methoxybenzoic acid
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Overview
Description
4-Isopropyl-2-methoxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of an isopropyl group at the fourth position and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-methoxybenzoic acid typically involves the alkylation of 2-methoxybenzoic acid with isopropyl halides under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, making the process more sustainable and economically viable.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.
Scientific Research Applications
4-Isopropyl-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 2-Isopropyl-4-methoxybenzoic acid
- 4-Hydroxybenzoic acid
- 4-Methoxybenzoic acid
Comparison: 4-Isopropyl-2-methoxybenzoic acid is unique due to the specific positioning of its isopropyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-4-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-4-5-9(11(12)13)10(6-8)14-3/h4-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALHCELYOHCVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504384 |
Source
|
Record name | 2-Methoxy-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201151-04-4 |
Source
|
Record name | 2-Methoxy-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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